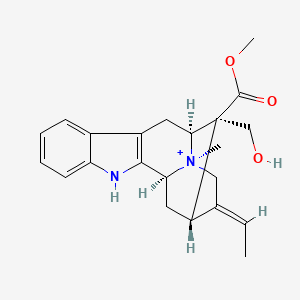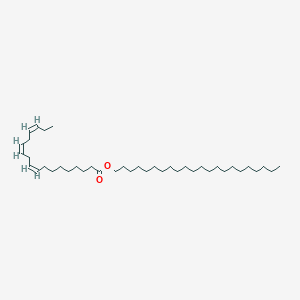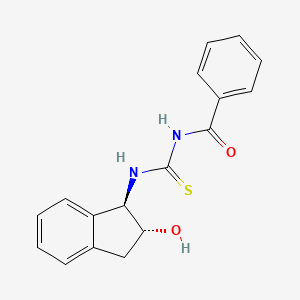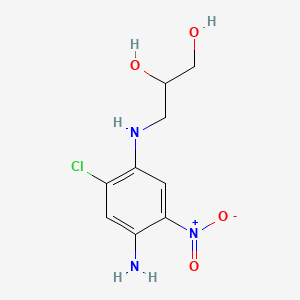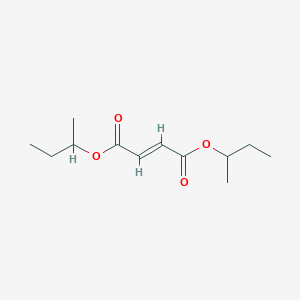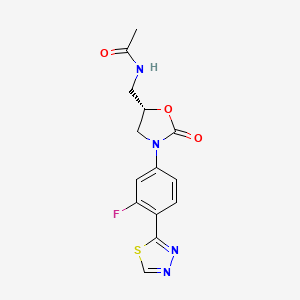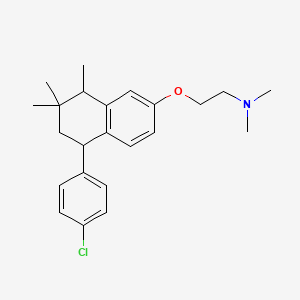
Benzenamine, 4,4'-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is a complex organic compound with the molecular formula C17H22N2 It is known for its unique structure, which includes two benzenamine groups connected by a hydrazobis(methylene) bridge, with each benzenamine group further substituted with N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) typically involves the reaction of benzenamine derivatives with hydrazine and formaldehyde under controlled conditions. The process generally includes:
Reaction of Benzenamine with Formaldehyde: Benzenamine is reacted with formaldehyde to form a methylene-bridged intermediate.
Introduction of Hydrazine: Hydrazine is then introduced to the reaction mixture, leading to the formation of the hydrazobis(methylene) bridge.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the benzenamine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzenamine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis(N,N-dimethyl-)
- Benzenamine, 4,4’-methylenebis-
- 4,4’-Methylenebis(N,N-dimethylaniline)
Uniqueness
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is unique due to its hydrazobis(methylene) bridge, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Properties
CAS No. |
102395-16-4 |
|---|---|
Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[[2-[[4-(dimethylamino)phenyl]methyl]hydrazinyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H26N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-12,19-20H,13-14H2,1-4H3 |
InChI Key |
MWMPTGBRYISRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



